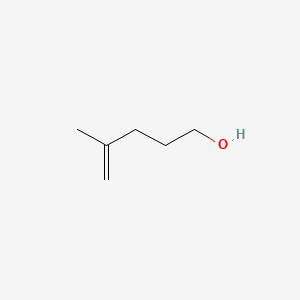
4-Metil-4-penten-1-ol
Descripción general
Descripción
4-Methyl-4-penten-1-ol is a chemical compound with the molecular formula C6H12O. It has an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da .
Synthesis Analysis
The copolymerization of 4-methyl-1-pentene (4M1P) with 9-decen-1-ol (9D1O) or 4-penten-1-ol (4P1O) was conducted using metallocene catalysts .Molecular Structure Analysis
The molecular structure of 4-Methyl-4-penten-1-ol consists of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The copolymerization of 4-methyl-1-pentene (4M1P) with 9-decen-1-ol (9D1O) or 4-penten-1-ol (4P1O) was conducted using rac-Me2Si(2-Me-Ind)2ZrCl2/MAO as the catalyst system .Physical And Chemical Properties Analysis
4-Methyl-4-penten-1-ol has a density of 0.8±0.1 g/cm3. It has a boiling point of 147.3±9.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Medicina
4-Metil-4-penten-1-ol tiene aplicaciones potenciales en el campo médico, particularmente en la síntesis de productos farmacéuticos. Puede utilizarse como reactivo de partida en la síntesis total estereoselectiva de metabolitos marinos antimicrobianos, como la ieodomicina A y B . Estos compuestos son importantes por su posible uso en el tratamiento de infecciones bacterianas.
Agricultura
En agricultura, this compound puede desempeñar un papel en la síntesis de agroquímicos. Su estructura puede utilizarse para crear derivados que actúan como reguladores del crecimiento o pesticidas . Además, se ha identificado en los constituyentes volátiles del ruibarbo crudo (Rheum rhabarbarum L.), lo que sugiere un papel en la bioquímica vegetal y las interacciones .
Usos Industriales
Industrialmente, this compound puede participar en la producción de polímeros y recubrimientos. Puede actuar como monómero o comonómero en reacciones de polimerización, contribuyendo a materiales con propiedades específicas, como una mejor tensión superficial o permeabilidad al gas .
Ciencia Ambiental
El papel del compuesto en la ciencia ambiental no está bien documentado. Sin embargo, su presencia en bases de datos como el NIST Chemistry WebBook indica su importancia en el muestreo y análisis ambientales, posiblemente en el contexto del monitoreo de la calidad del aire y el estudio de compuestos orgánicos volátiles (VOC) .
Industria Alimentaria
This compound podría utilizarse en la industria alimentaria como compuesto aromático o de fragancia. Su estructura es similar a la de otros alquenoles que se utilizan para impartir sabores o aromas específicos en los productos alimenticios . La investigación de sus propiedades sensoriales podría conducir a su aplicación como agente aromatizante.
Ciencia de Materiales
En la ciencia de materiales, this compound puede ser un precursor de materiales con propiedades únicas. Se ha utilizado en copolimerizaciones para producir materiales con puntos de fusión más bajos, lo que podría ser beneficioso para crear aplicaciones sensibles al calor .
Formulaciones Cosméticas
El compuesto podría encontrar aplicaciones en formulaciones cosméticas, posiblemente como componente de fragancia debido a su grupo funcional alcohol, que es común en los productos químicos de fragancia . La investigación adicional podría explorar su uso en perfumes o productos perfumados.
Investigación Bioquímica
En la investigación bioquímica, this compound podría utilizarse en el estudio de las vías metabólicas y las reacciones catalizadas por enzimas. Su estructura permite la incorporación en biomoléculas más grandes, lo que puede ser útil para rastrear o influir en los procesos bioquímicos .
Safety and Hazards
4-Methyl-4-penten-1-ol is classified as a flammable liquid and vapor. It is advised to keep away from heat/sparks/open flames/hot surfaces, and to use personal protective equipment. In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .
Propiedades
IUPAC Name |
4-methylpent-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7/h7H,1,3-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHPLKGPULNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177030 | |
| Record name | 4-Methylpent-4-ene-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22508-64-1 | |
| Record name | 4-Methyl-4-penten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22508-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-4-penten-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022508641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylpent-4-ene-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpent-4-ene-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-4-PENTEN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG4X78WZ6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Methyl-4-penten-1-ol react with Thallium Triacetate (TTA) and what is the major product formed?
A1: When 4-Methyl-4-penten-1-ol is treated with TTA in benzene, it undergoes intramolecular cyclization to form a mixture of two products: a β-acetoxylated tetrahydrofuran and a β-acetoxylated tetrahydropyran. Interestingly, the major product formed in this reaction is the six-membered ring (tetrahydropyran) derivative. [] This selectivity towards the six-membered ring is likely due to the presence of the methyl substituent on the double bond, which influences the stability of the transition state during cyclization. In contrast, when the reaction is carried out in acetic acid, the six-membered cyclic ether (tetrahydropyran) is the sole cyclization product. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



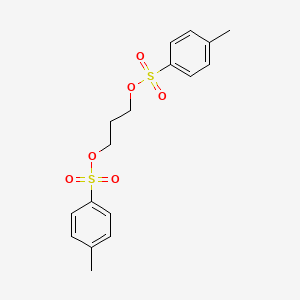
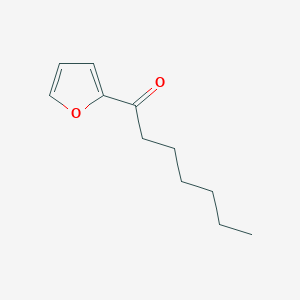
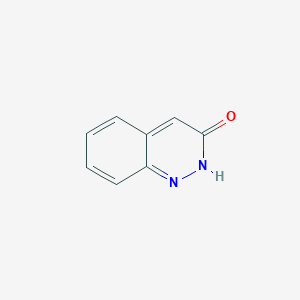
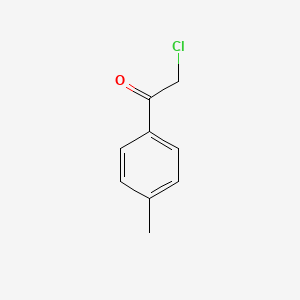
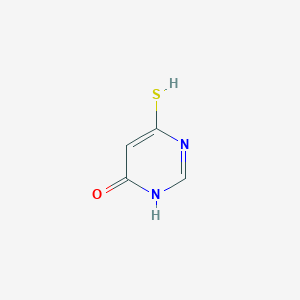
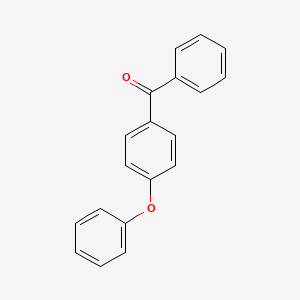
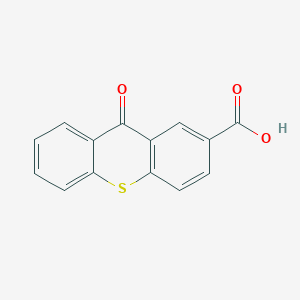




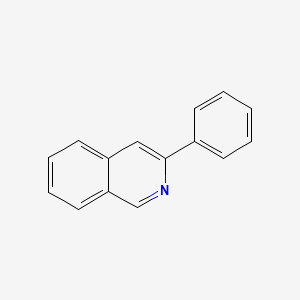
![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)
